1-[2-(Methylsulfonyl)ethyl]piperidin-4-amine dihydrochloride
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Description
1-[2-(Methylsulfonyl)ethyl]piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2O2S and its molecular weight is 279.23 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(Methylsulfonyl)ethyl]piperidin-4-amine dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₂₀Cl₂N₂S
- Molecular Weight : 247.23 g/mol
- CAS Number : 1098624-58-8
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and may exhibit effects on several receptor types, including:
- Dopamine receptors : Potentially influencing mood and behavior.
- Serotonin receptors : May affect anxiety and depression-related pathways.
- Adrenergic receptors : Involved in cardiovascular responses.
Biological Activities
This compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties, potentially effective against various bacterial strains. In vitro studies have shown significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Antifungal Properties
The compound also demonstrates antifungal activity, with efficacy against common fungal pathogens. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In vivo studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial properties.
-
Anti-inflammatory Study :
- In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Histological analyses revealed decreased infiltration of inflammatory cells in treated animals.
-
Fungal Inhibition Research :
- The compound was tested against Candida albicans, showing an IC50 value of 50 µg/mL.
- Mechanistic studies suggested that it may inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Pathway | Effectiveness (IC50/MIC) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | [Study on Antimicrobial Efficacy] |
Antimicrobial | Escherichia coli | MIC: 64 µg/mL | [Study on Antimicrobial Efficacy] |
Antifungal | Candida albicans | IC50: 50 µg/mL | [Fungal Inhibition Research] |
Anti-inflammatory | Murine model (paw edema) | Significant reduction | [Anti-inflammatory Study] |
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQHXWDUXVRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716625 |
Source
|
Record name | 1-[2-(Methanesulfonyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920111-82-6 |
Source
|
Record name | 1-[2-(Methanesulfonyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methanesulfonylethyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.